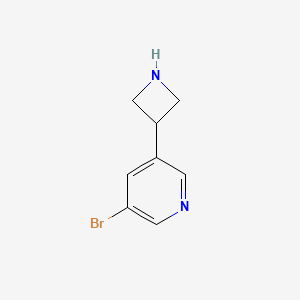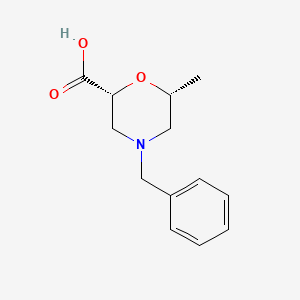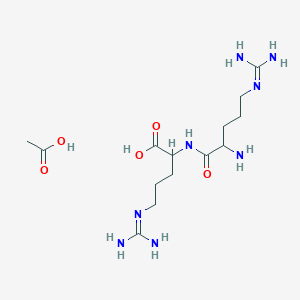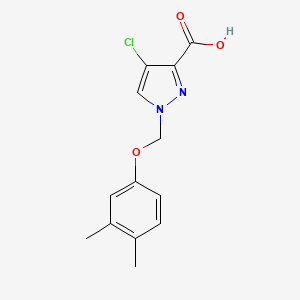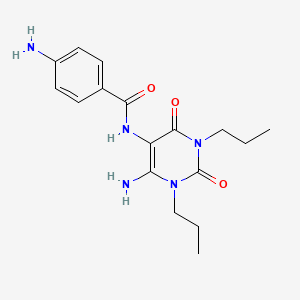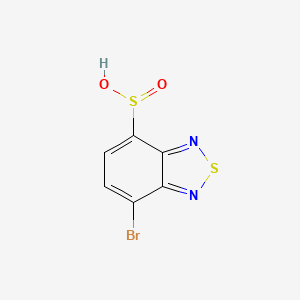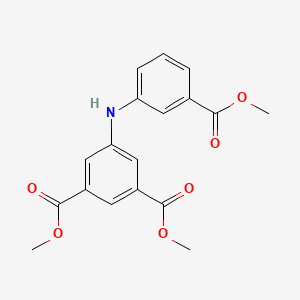
Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate is a complex organic compound with a unique structure that includes both ester and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate typically involves a multi-step process. One common method starts with the reaction of 5-aminoisophthalic acid with dimethyl sulfate to form dimethyl 5-aminoisophthalate . This intermediate is then reacted with 3-(methoxycarbonyl)aniline under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol and dioxane, and the process may require heating and stirring to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or the amine group to an amine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate exerts its effects is not fully understood. it is believed to interact with various molecular targets through its ester and amine functional groups. These interactions can lead to changes in molecular pathways and biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 5-aminoisophthalate: A precursor in the synthesis of Dimethyl 5-((3-(methoxycarbonyl)phenyl)amino)isophthalate.
Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate:
Uniqueness
This compound is unique due to its combination of ester and amine groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C18H17NO6 |
|---|---|
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
dimethyl 5-(3-methoxycarbonylanilino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO6/c1-23-16(20)11-5-4-6-14(8-11)19-15-9-12(17(21)24-2)7-13(10-15)18(22)25-3/h4-10,19H,1-3H3 |
Clé InChI |
BBKZHGXOLNSZTP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



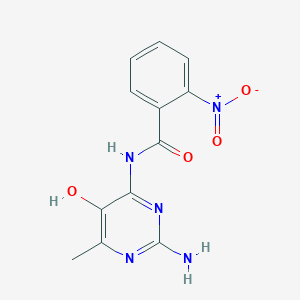
![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)

![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)

